8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that integrates several functional groups, including a chromenone core and an oxadiazole ring. This compound is noteworthy for its potential biological activities, making it a subject of interest in medicinal chemistry and related fields. The unique combination of these structural elements suggests a wide range of applications in pharmacology and material science.
The compound can be synthesized through various methods using commercially available precursors. It is often studied in the context of its synthesis and biological properties, with research focusing on its interactions with cellular targets and potential therapeutic effects.
This compound falls under the category of heterocyclic compounds due to the presence of the oxadiazole ring. It is also classified as a chromenone derivative, which is known for diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple synthetic steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the structure and purity of synthesized compounds.
The molecular structure of 8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one consists of:
The molecular formula is , indicating a substantial molecular weight due to its complex structure. The compound's crystallographic data can provide insights into bond lengths and angles, essential for understanding its reactivity and interaction with biological targets.
8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo several chemical reactions:
These reactions are typically performed under controlled conditions to avoid side reactions and ensure high selectivity towards desired products. Spectroscopic methods are employed to monitor reaction progress and confirm product formation.
The mechanism of action for 8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves:
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
The compound is expected to exhibit moderate solubility in organic solvents due to its lipophilic nature from the fluorophenyl group. Melting point data would typically be determined experimentally.
The chemical stability can be assessed under various pH conditions and temperatures to evaluate its suitability for pharmaceutical applications. Its reactivity profile suggests it may participate in electrophilic aromatic substitution due to the presence of electron-rich aromatic systems.
8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has potential applications in:
Research continues to explore its full range of biological activities and potential applications in various scientific fields.
The assembly typically follows a convergent approach, constructing the chromen-2-one (coumarin) and 1,2,4-oxadiazole rings separately before coupling. The chromenone core is commonly synthesized via Knoevenagel condensation between substituted salicylaldehydes and activated carbonyl compounds. For the 8-ethoxy variant, 3-ethoxy salicylaldehyde serves as a key precursor, reacting with diethyl malonate or its analogs under acid/base catalysis to yield the ethyloxy-substituted coumarin-3-carboxylic acid ester or acid derivative [1] [6].
Concurrently, the 1,2,4-oxadiazole moiety bearing the 2-fluorophenyl group is prepared from 2-fluorobenzonitrile. This undergoes hydroxylamine-mediated formation of amidoxime (R-C(=NOH)NH₂), followed by cyclodehydration with a suitable partner—typically the coumarin-3-carboxylic acid derivative—to forge the oxadiazole ring [1] [3]. This stepwise modular approach allows independent optimization of each heterocyclic unit before linkage.
Table 1: Key Building Blocks for Chromenone-Oxadiazole Hybrid Synthesis
Core Unit | Precursor | Key Reagent/Condition | Function in Hybrid |
---|---|---|---|
Chromenone (Coumarin) | 3-Ethoxy salicylaldehyde + Diethyl malonate | Piperidine/AcOH, reflux | Provides 8-ethoxy-2-oxo-2H-chromene scaffold |
1,2,4-Oxadiazole | 2-Fluorobenzonitrile | NH₂OH·HCl, EtOH, reflux → Amidoxime | Supplies 3-(2-fluorophenyl) substituent |
Linker | Chromenone-3-carboxylic acid | Activation (e.g., TBTU, CDI) | Enables cyclization with amidoxime |
While the amidoxime route is predominant, palladium-catalyzed cross-coupling offers an alternative for introducing the fluorophenyl group, particularly if late-stage functionalization is desired. Suzuki-Miyaura coupling represents a viable strategy. Here, a 3-(pinacolboronato)-2-fluorobenzene derivative could couple with a halogenated oxadiazole-chromenone precursor (e.g., 5-(bromo)-1,2,4-oxadiazole attached to chromenone).
This requires prior halogenation at the oxadiazole C-5 position. Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts with aqueous Na₂CO₃/K₃PO₄ base in toluene/ethanol or DMF at 80-100°C facilitate this transformation. While less common than the amidoxime route for direct oxadiazole formation, palladium catalysis provides flexibility for introducing diverse aryl groups post-cyclization, crucial for generating analog libraries [1] [6]. Key considerations include minimizing protodehalogenation and ensuring compatibility with the oxadiazole ring’s stability under coupling conditions.
The crucial cyclization linking the chromenone and fluorophenyl units via the 1,2,4-oxadiazole ring employs two primary methods:
Microwave-assisted synthesis significantly enhances this step. Irradiating the mixture of amidoxime and activated carboxylic acid at 120-160°C for 10-30 minutes in solvents like DMF or NMP dramatically reduces reaction times (from hours to minutes) and improves yields by 10-25% compared to conventional heating, minimizing side product formation [1].
Optimizing cyclodehydration is paramount for yield. Key parameters include:
Table 2: Optimization Parameters for Oxadiazole Cyclization Step
Parameter | Options Tested | Optimal Choice | Impact on Yield |
---|---|---|---|
Solvent | DMF, DMSO, THF, Toluene, MeCN | DMSO (superbase) or DMF (activation) | DMSO: RT, high yield; DMF: 80-90% |
Activator | TBTU, HATU, CDI, T3P, DCC | T3P (for purity) / TBTU (cost) | T3P: Yields 90-97% |
Catalyst/Base | Pyridine, DIPEA, TEA, NaOH/DMSO | NaOH/DMSO (RT) or DIPEA (activation) | NaOH/DMSO: Simplifies workup |
Temperature/Time | RT, 80°C, 120°C (MW), reflux | 80°C (2-4h) or MW 120°C (10-30 min) | MW reduces time, boosts yield |
Dehydrant | P₂O₅, POCl₃, TFAA, Heat alone | TFAA or thermal (MW) | TFAA efficient but harsh |
Synthetic strategies for related hybrids inform the optimization for our target compound. Key comparisons include:
The 8-ethoxy target compound benefits from insights gained from these analogs:
Table 3: Comparative Yields and Conditions for Chromenone-Oxadiazole Hybrid Syntheses
Compound Structure | Key Bond Formed | Cyclization/Coupling Method | Conditions | Reported Yield | Ref |
---|---|---|---|---|---|
8-Ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (Target) | Oxadiazole C5 - Chromenone C3 | Amidoxime + Activated Acid (Optimized) | T3P, DIPEA, DMF, 80°C, 2-3h | ~90-95% (Projected) | [1][5] |
3-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one | Oxadiazole C2 - Chromenone C3 | Amidoxime + Activated Acid | CDI, THF, Reflux, 12h | ~65% | [8] |
3-[3-(4-Ethoxy-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)sulfonyl]piperidine | Oxadiazole C5 - Piperidine C3 | Amidoxime + Activated Acid | Not specified (likely EDC/HOBt) | Not specified | [3] |
4-Oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides (Chromone-thiazole) | Amide (Chromone C2 - Thiazole N) | PyBOP-mediated amidation | PyBOP, DIPEA, DMF, RT or MW | 75-92% | [4] |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4